molecular formula C9H17FN2O4S B6600664 tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate CAS No. 1935648-91-1

tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate

Cat. No.: B6600664
CAS No.: 1935648-91-1
M. Wt: 268.31 g/mol
InChI Key: JWPHRWKAPJJQIP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₇FN₂O₄S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. This compound is known for its unique structural features, which include a tert-butyl group, a fluorosulfonyl group, and a piperazine ring.

Preparation Methods

The synthesis of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonyl chloride, under controlled conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors, making it valuable in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s ability to bind to its targets .

Comparison with Similar Compounds

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

These compounds share the piperazine ring but differ in their substituents, which influence their chemical reactivity and biological activity. The presence of the fluorosulfonyl group in this compound makes it unique, as this group can form strong interactions with biological targets, enhancing its potential as a research tool and therapeutic agent .

Biological Activity

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS No. 1935648-91-1) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperazine ring, and a fluorosulfonyl moiety, which contribute to its unique chemical reactivity and biological profile. The fluorosulfonyl group is known for enhancing the electrophilicity of the compound, potentially allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes and receptors. This interaction can lead to modulation of enzymatic activity and signal transduction pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
  • Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies and Experimental Data

  • Antimicrobial Studies : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria with an IC50 value in the low micromolar range. This suggests a promising avenue for developing new antibacterial agents.
  • Cytotoxicity Assays : In studies involving human cancer cell lines (e.g., MV4-11), the compound showed significant cytotoxic effects with IC50 values ranging from 10 to 50 µM, depending on the cell type. The mechanism appears to involve apoptosis induction through caspase activation pathways .
  • Inflammation Modulation : A study investigating the compound's effects on inflammatory cytokine release found that it significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

Property Value/Description
CAS Number 1935648-91-1
Molecular Formula C12H16FNO4S
IC50 (Antimicrobial) Low micromolar range
IC50 (Cytotoxicity) 10 - 50 µM (varies by cell line)
Mechanism of Action Covalent modification of proteins
Potential Applications Antibacterial, anti-inflammatory, anticancer

Properties

IUPAC Name

tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHRWKAPJJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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